

Aureol: A Technical Guide to a Marine Meroterpenoid with Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **aureol**, a tetracyclic meroterpenoid isolated from marine sponges. It details its chemical properties, biosynthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug discovery and development. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction to Aureol

Aureol is a structurally unique secondary metabolite belonging to the meroterpenoid class, compounds of mixed biosynthetic origin with both terpenoid and polyketide precursors.[1] First isolated from the Caribbean sponge Smenospongia aurea, it has since been identified in other related sponge species.[2] **Aureol**'s distinctive tetracyclic framework, which combines a cisdecalin system with a substituted benzopyran moiety, has attracted considerable interest for its significant biological activities.[2]

Chemical and Physical Properties

Chemical Formula: C21H28O3

Molecular Weight: 344.45 g/mol

· Appearance: Typically an amorphous solid



 Solubility: Soluble in non-polar organic solvents like chloroform, dichloromethane, and ethyl acetate.

Biosynthesis of Aureol

The proposed biosynthetic pathway of **aureol** originates from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).[3][4][5][6] It is hypothesized that FPP undergoes a series of enzymatic cyclizations and rearrangements to form the complex tetracyclic core of **aureol**. This process likely involves the formation of a polyene precursor which then undergoes a stereoselective cyclization to generate a key carbocation intermediate. Subsequent 1,2-hydride and methyl shifts lead to the final **aureol** scaffold.[7]



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Caption: Proposed biosynthetic pathway of **aureol**, starting from farnesyl pyrophosphate.

Biological Activities and Quantitative Data

Aureol has demonstrated a range of promising biological activities, most notably cytotoxicity against cancer cell lines and antiviral effects. The closely related compound, avarol, has also been extensively studied and provides valuable insights into the potential of this structural class.

Cytotoxic Activity

Aureol exhibits significant cytotoxic effects against a panel of human cancer cell lines.[2][8] The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for **aureol** and the related meroterpenoid, avarol.



Cell Line	Cancer Type	Aureol IC50 (μg/mL)	Avarol IC₅₀ (μg/mL)	Reference(s)
A549	Non-small Cell Lung Cancer	4.3	17.5 ± 0.5	[1][2]
HT-29	Colon Adenocarcinoma	4.3	-	[2]
Hepa59T/VGH	Hepatocellular Carcinoma	5.77	-	[8]
КВ	Oral Carcinoma	4.94	-	[8]
HeLa	Cervical Cancer	7.65	10.22 ± 0.28	[1][8]
LS174	Colon Adenocarcinoma	-	14.8 ± 0.3	[1]

Anti-Influenza Virus Activity

Aureol has reported activity against the influenza A virus.[2] Further research is needed to fully elucidate the mechanism of its antiviral action and to quantify its potency through assays such as the plaque reduction assay.

Anti-Inflammatory Activity

While specific quantitative data for **aureol** is limited, the related compound avarol has been shown to possess potent anti-inflammatory properties. Avarol inhibits the production of the proinflammatory cytokine TNF- α in stimulated human monocytes with an IC50 of 1 μ M and suppresses the activation of the NF- κ B signaling pathway.[2]

Mechanism of Action and Signaling Pathways

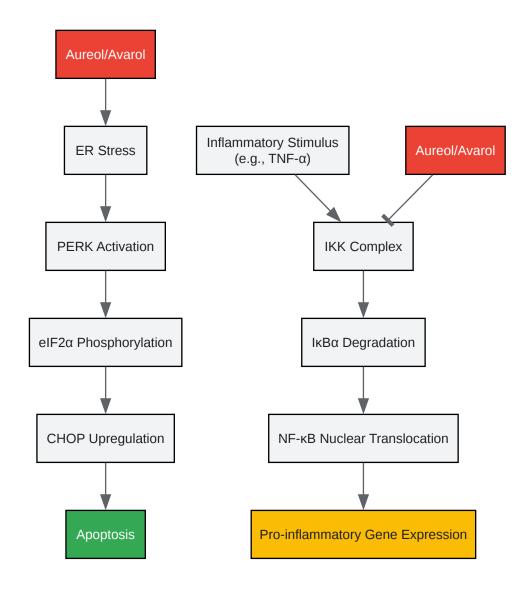
The molecular mechanisms underlying **aureol**'s bioactivities are a subject of ongoing investigation. Studies on the closely related compound avarol have provided a foundational understanding of the potential signaling pathways involved.



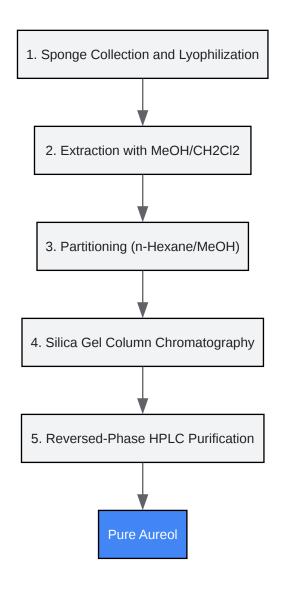
Induction of Apoptosis through Endoplasmic Reticulum (ER) Stress

Avarol has been demonstrated to selectively induce apoptosis in pancreatic cancer cells by activating the PERK–eIF2 α –CHOP signaling cascade, a key pathway in the ER stress response.[9][10] This suggests that **aureol** may exert its cytotoxic effects by disrupting protein folding and inducing programmed cell death in cancer cells.









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